

Technical Monograph: (4-Octylphenoxy)acetic Acid

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Compound of Interest

Compound Name: Acetic acid, (4-octylphenoxy)-

CAS No.: 15234-85-2

Cat. No.: B098288

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Physicochemical Profile & Pharmacological Applications

Introduction: The Lipid-Mimetic Scaffold

(4-Octylphenoxy)acetic acid is a lipophilic carboxylic acid derivative structurally characterized by a polar head group (acetic acid) linked to a hydrophobic tail (octylphenyl) via an ether bond. This amphiphilic structure mimics the sn-2 acyl chain and phosphate headgroup of glycerophospholipids, the natural substrates of Phospholipase A2 (PLA2) enzymes.

In drug development, this molecule serves as a critical pharmacophore for designing inhibitors of Group IVA cytosolic PLA2 (cPLA2 α), an enzyme central to the arachidonic acid cascade and inflammation.^[1] It also functions as a probe for studying interfacial enzyme kinetics due to its ability to partition into lipid bilayers.

Physicochemical Characterization

The molecule's high lipophilicity (LogP > 5) dictates its behavior in biological assays, necessitating specific solubilization protocols (e.g., DMSO/surfactant systems) to prevent

aggregation.

Property	Value	Technical Note
CAS Number	15234-85-2	Unique identifier.[2][3]
Molecular Formula	C ₁₆ H ₂₄ O ₃	Amphiphilic ether acid.
Molecular Weight	264.36 g/mol	Low MW fragment, ideal for lead optimization.
pKa (Predicted)	~3.22	Ionized at physiological pH (7.4), facilitating electrostatic interaction with enzyme active sites (e.g., Arg/Lys residues).
LogP (Predicted)	5.5 – 5.8	Highly lipophilic; requires micellar delivery systems for aqueous assays.
Melting Point	92–93 °C	Solid at room temperature; stable crystalline form.
Solubility	Low in water (<40 mg/L)	Soluble in Ethanol, DMSO, Chloroform.

Synthesis & Production: Williamson Ether Protocol

The industrial and laboratory synthesis follows a robust Williamson Ether Synthesis, coupling 4-octylphenol with a chloroacetic acid derivative under basic conditions.

Reaction Mechanism

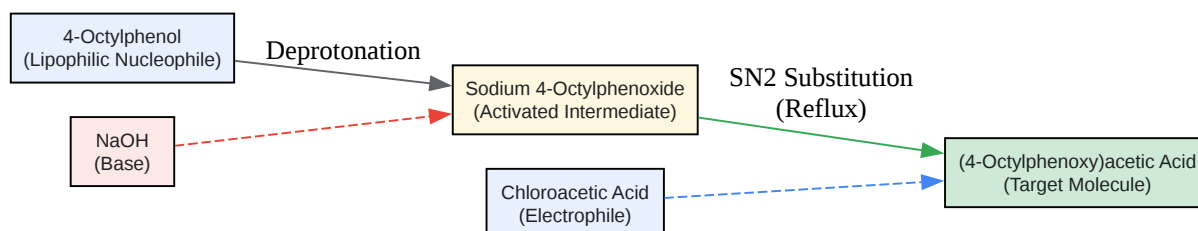
The phenolic hydroxyl group is deprotonated by a strong base to form a phenoxide ion, which then performs an S_N2 nucleophilic attack on the

-carbon of chloroacetic acid, displacing the chloride ion.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of 10g of (4-octylphenoxy)acetic acid.

- Reagents:
 - 4-Octylphenol (1.0 eq)
 - Chloroacetic acid (1.2 eq)
 - Sodium Hydroxide (NaOH) (2.5 eq)
 - Solvent: Water/Ethanol (1:1 v/v)
- Procedure:
 - Step 1 (Deprotonation): Dissolve 4-octylphenol in the Water/Ethanol mixture. Add NaOH slowly while stirring at room temperature to generate sodium 4-octylphenoxide.
 - Step 2 (Alkylation): Add chloroacetic acid dropwise (pre-dissolved in water) to the phenoxide solution.
 - Step 3 (Reflux): Heat the reaction mixture to reflux (80–90 °C) for 4–6 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 7:3).
 - Step 4 (Acidification): Cool the mixture to 4 °C. Acidify with 6M HCl to pH < 1. The product will precipitate as a white solid.
 - Step 5 (Purification): Filter the precipitate. Recrystallize from hot ethanol/water or hexane to remove unreacted phenol.
- Yield Validation: Expected yield >85%. Confirm structure via ¹H-NMR (characteristic singlet at 4.6 ppm for -OCH₂-).



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Caption: Figure 1. Williamson ether synthesis pathway for the production of (4-octylphenoxy)acetic acid via nucleophilic substitution.

Mechanistic Pharmacology: PLA2 Inhibition

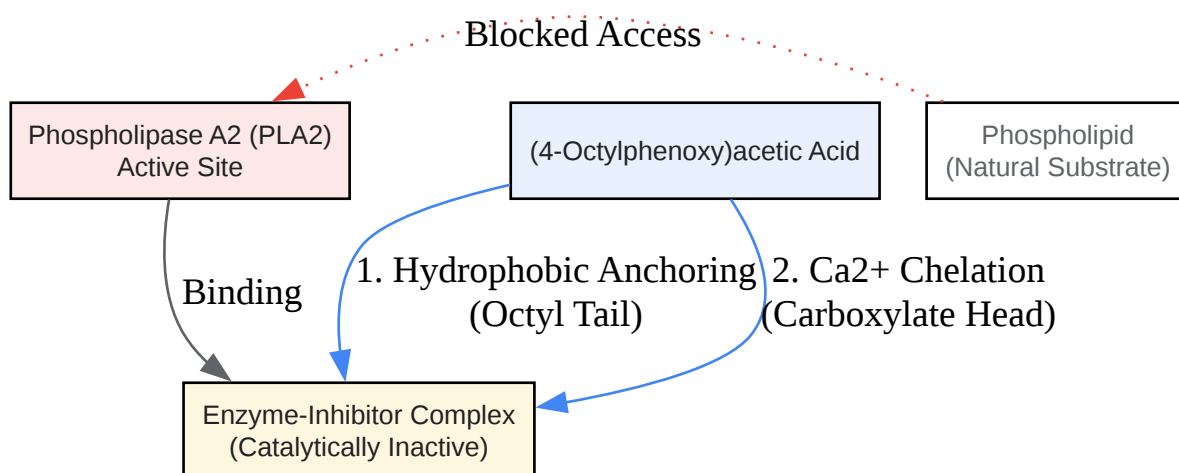
(4-Octylphenoxy)acetic acid acts as a competitive inhibitor and interfacial disruptor for Phospholipase A2 (PLA2).

Mechanism of Action[4][5][6]

- **Substrate Mimicry:** The octyl chain aligns with the hydrophobic channel of the PLA2 active site, mimicking the fatty acid tail of the phospholipid substrate.
- **Active Site Chelation:** The carboxylate head group coordinates with the catalytic Calcium ion (Ca^{2+}) or interacts with the active site Histidine/Aspartate dyad, preventing the hydrolysis of the sn-2 ester bond.
- **Interfacial Binding (i-face):** Due to its amphiphilic nature, the molecule partitions into the lipid bilayer, altering the physicochemical quality of the interface and disrupting the enzyme's "scooting" mode of catalysis.

Relevance to Drug Design (GK470)

Research has demonstrated that this specific scaffold is a precursor to high-potency inhibitors. For instance, the derivative GK470 (methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate) utilizes the (4-octylphenoxy)acetyl moiety to anchor the inhibitor into the active site of Group IVA cPLA2, achieving an IC_{50} of 300 nM.[1]



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Caption: Figure 2. Mechanism of competitive inhibition where the inhibitor blocks substrate access via hydrophobic anchoring and chelation.

Safety & Handling (Toxicology)

While specific toxicological data for the octyl variant is less abundant than the nonyl analog, it shares similar hazard profiles due to structural homology.

- **Corrosivity:** The free acid is corrosive to eyes and skin. Handle with gloves and eye protection.
- **Endocrine Disruption:** Like (4-nonylphenoxy)acetic acid, the octyl variant is a suspected endocrine disruptor (weak estrogenic/anti-androgenic activity). It is listed on various "Suspect Lists" (e.g., NORMAN Network) for environmental monitoring.
- **Environmental Fate:** Highly toxic to aquatic life with long-lasting effects due to poor biodegradability and high bioconcentration potential.

References

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